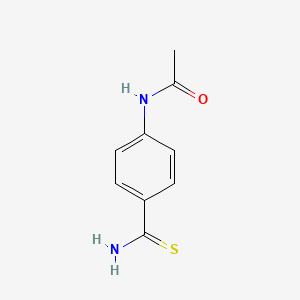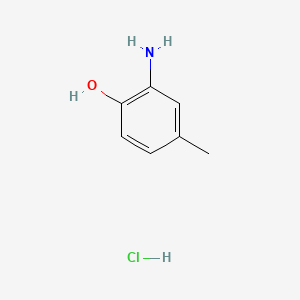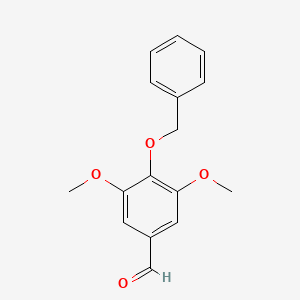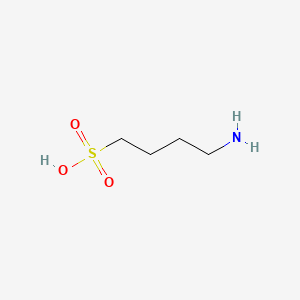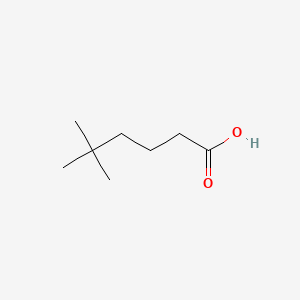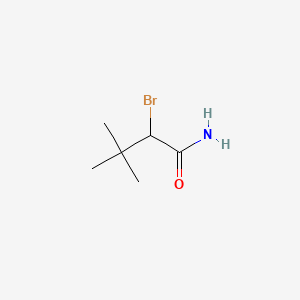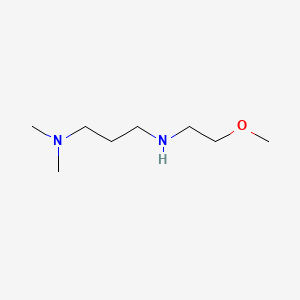
N'-(2-甲氧基乙基)-N,N-二甲基丙烷-1,3-二胺
描述
N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine is an organic compound with a unique structure that includes both methoxyethyl and dimethylamine groups
科学研究应用
N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
Target of Action
N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine, also known as N-(2-methoxyethyl)-N’,N’-dimethylpropane-1,3-diamine, is a type of antisense oligonucleotide . It primarily targets cellular RNAs . The compound’s interaction with RNA plays a central role in the expression of all genes .
Mode of Action
The compound interacts with its targets through a process known as complementary base pairing . This process allows synthetic oligonucleotides and oligonucleotide mimics to control processes that affect disease . The compound’s interaction with RNA can modulate protein production, which in turn affects disease progression .
Biochemical Pathways
The compound affects various biochemical pathways. It plays a crucial role in material energy metabolism and is also involved in the regulation of various acetylation processes . The regulation of acetylation by the compound is related to substance metabolism and tumorigenesis . In mammalian cells, the compound utilizes intracellular acetate to synthesize acetyl-CoA, a step in the process of DNA and histone acetylation .
Pharmacokinetics
The pharmacokinetics of the compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is well-tolerated in nonhuman primates after chronic dosing . The overall safety profile of the compound is very similar to that of the unconjugated 2’-(2-methoxyethyl)-D-ribose antisense oligonucleotides .
Result of Action
The molecular and cellular effects of the compound’s action involve the regulation of gene expression and protein production . The compound’s interaction with RNA can modulate protein production, which in turn affects disease progression . In addition, the compound plays a crucial role in material energy metabolism and is also involved in the regulation of various acetylation processes .
生化分析
Biochemical Properties
N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetyl-CoA synthetase 2 (ACSS2), an enzyme involved in the conversion of acetate to acetyl-CoA . This interaction is crucial for regulating acetylation processes, including histone and transcription factor acetylation, which are essential for gene expression and cellular metabolism.
Cellular Effects
N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the activity of ACSS2, leading to reduced acetyl-CoA levels and subsequent alterations in histone acetylation . This inhibition can affect gene expression and cellular metabolism, potentially impacting cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine involves its binding interactions with ACSS2. By inhibiting ACSS2, the compound reduces the synthesis of acetyl-CoA, a key metabolite in various biochemical pathways . This inhibition affects the acetylation of histones and transcription factors, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the inhibition of ACSS2 by this compound can lead to sustained changes in histone acetylation and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACSS2 activity without causing significant toxicity . At higher doses, it may lead to adverse effects, including disruptions in cellular metabolism and potential toxicity .
Metabolic Pathways
N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine is involved in metabolic pathways related to acetyl-CoA synthesis. By inhibiting ACSS2, the compound affects the conversion of acetate to acetyl-CoA, impacting various metabolic processes . This inhibition can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine within cells and tissues involve interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles, affecting its interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine typically involves the reaction of 2-methoxyethylamine with N,N-dimethylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
化学反应分析
Types of Reactions
N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.
相似化合物的比较
Similar Compounds
N,N-Dimethylpropane-1,3-diamine: A similar compound with a simpler structure lacking the methoxyethyl group.
2-Methoxyethylamine: Another related compound that contains the methoxyethyl group but lacks the dimethylamine functionality.
Uniqueness
N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine is unique due to the presence of both methoxyethyl and dimethylamine groups, which confer distinct chemical and physical properties
属性
IUPAC Name |
N-(2-methoxyethyl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-10(2)7-4-5-9-6-8-11-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBJURRZDDZZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233095 | |
| Record name | N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84176-68-1 | |
| Record name | N3-(2-Methoxyethyl)-N1,N1-dimethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84176-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(2-methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1274093.png)
![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)
